

# A Comparative Guide to B7 Family Members in Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **B07**

Cat. No.: **B10752614**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The B7 family of transmembrane proteins is a critical checkpoint in the regulation of adaptive and innate immune responses. By providing co-stimulatory or co-inhibitory signals, these molecules are central to the immune system's ability to eliminate pathogens and cancerous cells while maintaining self-tolerance. Cancer cells frequently exploit these pathways to evade immune surveillance. This guide provides a comparative analysis of key B7 family members, focusing on their expression, clinical significance, and underlying signaling pathways in cancer, supported by experimental data and methodologies.

## Comparative Overview of B7 Family Members

The B7 family can be broadly categorized by their primary function—either stimulating or inhibiting immune cell activity. This balance is crucial, and its disruption within the tumor microenvironment is a hallmark of cancer. Below is a summary of prominent B7 family members, their receptors, and their principal roles in anti-tumor immunity.

Table 1: Key B7 Family Members and Their Immunological Function

| Member | Alternative Names | Primary Receptor(s)  | Primary Function                    | Immune Cell Target |
|--------|-------------------|----------------------|-------------------------------------|--------------------|
| B7-1   | CD80              | CD28, CTLA-4         | Dual (Co-stimulation/Co-inhibition) | T Cells            |
| B7-2   | CD86              | CD28, CTLA-4         | Dual (Co-stimulation/Co-inhibition) | T Cells            |
| B7-H1  | PD-L1, CD274      | PD-1                 | Co-inhibition                       | T Cells            |
| B7-H2  | ICOSL, CD275      | ICOS                 | Co-stimulation                      | T Cells            |
| B7-H3  | CD276             | Unknown              | Primarily Co-inhibition             | T Cells, NK Cells  |
| B7-H4  | VTCN1, B7x        | Unknown              | Co-inhibition                       | T Cells            |
| B7-H5  | VISTA             | VISTA (self), VSIG-3 | Co-inhibition                       | T Cells            |
| B7-H6  | NCR3LG1           | NKp30                | Co-stimulation                      | NK Cells           |

## Quantitative Expression Analysis in Major Cancers

The expression of B7 family members varies significantly across different cancer types, which has direct implications for their potential as therapeutic targets and prognostic biomarkers. Immunohistochemistry (IHC) is a commonly used technique to assess protein expression in tumor tissues.[\[1\]](#)

Table 2: Comparative Expression of B7 Ligands in Selected Solid Tumors

| B7 Member | Non-Small Cell Lung Cancer (NSCLC)                                                              | Triple-Negative Breast Cancer (TNBC)                                                                            | Renal Cell Carcinoma (RCC)                                                                                      |
|-----------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| PD-L1     | ~7-13% of cases show positive expression. <a href="#">[2]</a> <a href="#">[3]</a>               | ~49% of cases show positive expression. <a href="#">[4]</a>                                                     | Co-expression with B7-H4 is associated with a greater risk of death. <a href="#">[5]</a>                        |
| B7-H3     | Found in ~65-80% of cases; high levels are associated with poor overall survival.               | Expressed in a significant portion of primary tumors and brain metastases; correlates with higher tumor grades. | Associated with poor prognosis.                                                                                 |
| B7-H4     | Detected in ~3-75% of cases; expression is linked to distant metastasis and shortened survival. | Overexpression is linked to tumor progression.                                                                  | Expressed in ~59% of tumors; associated with advanced tumor stage, grade, and a threefold higher risk of death. |
| B7-H6     | Low expression, detected in ~9% of tumor tissues.                                               | Expression is associated with aggressive subtypes and poorer 5-year survival.                                   | Low frequency of expression reported in metastases.                                                             |

Note: Percentages are aggregated from multiple studies and can vary based on the cohort, detection antibody, and scoring methodology.

## Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways initiated by B7 family members is fundamental to developing targeted therapies. These pathways can either activate T-cell-mediated killing of cancer cells or suppress it, allowing tumors to grow unchecked.

## The CD28/CTLA-4 Axis: A Rheostat for T-Cell Activation

B7-1 (CD80) and B7-2 (CD86), primarily expressed on antigen-presenting cells (APCs), interact with two different receptors on T-cells: CD28 and CTLA-4.

- **CD28 Binding (Co-stimulation):** When the T-cell receptor (TCR) recognizes an antigen on an APC, simultaneous binding of CD80/CD86 to CD28 delivers a crucial second signal. This activates downstream pathways like PI3K/Akt, promoting T-cell survival, proliferation, and cytokine production, leading to a robust anti-tumor response.
- **CTLA-4 Binding (Co-inhibition):** Following T-cell activation, CTLA-4 is upregulated and competes with CD28 for CD80/CD86 binding. CTLA-4 has a much higher affinity for these ligands and its engagement actively inhibits T-cell responses, serving as a brake to prevent excessive inflammation. Tumors can exploit this by creating an environment that favors CTLA-4 engagement.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Frontiers | The Expression of Three Negative Co-Stimulatory B7 Family Molecules in Small Cell Lung Cancer and Their Effect on Prognosis [frontiersin.org]
- 4. High B7-H3 expression with low PD-L1 expression identifies armored-cold tumors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- To cite this document: BenchChem. [A Comparative Guide to B7 Family Members in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10752614#comparative-analysis-of-b7-family-members-in-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)